4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 228.72 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is classified as a pyrimidine derivative, which is significant in many biological processes.
The compound is sourced from various chemical suppliers and databases, with the CAS number 1289584-90-2 indicating its unique identity in chemical registries. It belongs to the class of pyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. Pyrimidines are essential in biochemistry as they form the basis of nucleic acids like DNA and RNA.
The synthesis of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic reactions. The general approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can be represented using structural formulas and SMILES notation:
CC1=CC(C)=NC(N[C@H]2CNCC2)=N1.[H]Cl
This notation indicates the arrangement of atoms within the molecule, highlighting the presence of both nitrogen atoms in the pyrimidine ring and the pyrrolidine side chain. The stereochemistry at the nitrogen atom is denoted by the chiral center represented by C@H
.
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is primarily linked to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research into its specific mechanisms often involves biochemical assays to elucidate how it affects cellular processes.
The physical properties of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in research and medicine.
4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has several potential applications:
The ongoing research into this compound underscores its importance in advancing pharmaceutical sciences and understanding biological mechanisms.
The compound 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (systematic name; CAS RN not listed) exemplifies a strategically designed hybrid scaffold merging two privileged pharmacophores: a 4,6-dimethylpyrimidine core and a 3-aminopyrrolidine moiety. This architecture leverages synergistic physicochemical and target-binding properties critical for modern drug design.
Electronic and Steric Optimization: The electron-deficient pyrimidine ring (pKa ~1.3) enables π-π stacking with aromatic residues in biological targets, while its C4/C6 methyl groups enhance lipophilicity (logP ~1.8) and metabolic stability. The pyrrolidine’s basic nitrogen (pKa ~8.5) facilitates salt formation (e.g., dihydrochloride) for improved solubility and crystallinity, as observed in its hydrochloride derivative [6]. The saturated 5-membered ring reduces conformational flexibility, favoring target-specific interactions [3].
Hydrogen-Bonding Capabilities: This hybrid features three hydrogen-bond acceptors (pyrimidine N1, N3, and amine) and two donors (protonated pyrrolidine amine and NH), enabling complex interactions with enzymes or receptors. Molecular modeling confirms these motifs bind catalytic sites of kinases and GTPases through bidentate hydrogen bonds and cation-dipole interactions [3].
Bioisosteric Versatility: The pyrimidine ring acts as a phenyl bioisostere, mitigating toxicity while improving solubility. Clinical analogs (e.g., alogliptin’s pyrimidinedione) validate this approach for enhancing pharmacokinetics [3]. Recent studies show pyrrolidine-containing pyrimidines inhibit Plasmodium falciparum by disrupting folate pathways, underscoring their target adaptability [1].
Table 1: Structural Attributes of 4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride
Attribute | Role in Drug Design | Example in Hybrid Compound |
---|---|---|
Pyrimidine core | Electron-deficient aromatic system for π-stacking; hydrogen-bond acceptor | Binds ATP pockets via N1/N3 interactions |
C4/C6 methyl groups | Enhances lipophilicity and metabolic stability; steric shielding of reactive sites | LogP increase by ~0.8; blocks CYP3A4 oxidation |
Pyrrolidine nitrogen | Forms stable salts (e.g., dihydrochloride) for solubility; cationic at physiological pH | Aqueous solubility >50 mg/mL as dihydrochloride salt [6] |
Stereogenic center | Enables enantioselective target binding; modulates pharmacokinetics | (S)-isomer shows 5x higher CDC42 affinity than (R) |
Pyrimidine derivatives have evolved from early antimetabolites to sophisticated multitarget agents, driven by advances in synthetic methodology and target elucidation. The journey highlights continuous scaffold optimization to address emerging therapeutic challenges.
Early Milestones (1950s–1990s): Pyrimidine drugs emerged with 5-fluorouracil (1957, anticancer) and trimethoprim (1962, antibacterial), exploiting their roles in nucleotide synthesis disruption. The 1980s–1990s saw pyrimidine integration into zidovudine (HIV therapy) and glipizide (diabetes), validating their versatility across disease classes [3].
Modern Hybridization Strategies (2000s–Present): Rational design fused pyrimidine with saturated N-heterocycles (e.g., pyrrolidine) to enhance blood-brain barrier penetration and reduce off-target effects. Key developments include:
Antimalarial pyrimidine-quinolines: Hybrids with IC50 <50 nM against multidrug-resistant P. falciparum [1].
Synthetic Advancements: Multicomponent reactions (e.g., Biginelli-type assemblies) now enable rapid generation of pyrimidine-pyrrolidine libraries. Techniques like Suzuki-Miyaura coupling allow late-stage diversification, as demonstrated in CDC42 inhibitor synthesis [3] . Current clinical pipelines feature >30% pyrimidine-containing candidates, emphasizing their enduring relevance.
Table 2: Evolution of Pyrimidine Derivatives in Drug Development
Era | Therapeutic Breakthroughs | Design Innovations |
---|---|---|
1950–1970s | 5-Fluorouracil (chemotherapy); Trimethoprim (antibiotic) | Antimetabolite strategy; dihydrofolate reductase inhibition |
1980–2000s | Zidovudine (antiretroviral); Glipizide (antidiabetic) | Bioisosteric replacement; sulfonylurea-pyrimidine hybridization |
2010–2020s | Alogliptin (DPP-4 inhibitor); ARN-25499 (CDC42 inhibitor) | Pyrrolidine fusion; salt optimization (e.g., dihydrochloride) [6] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3